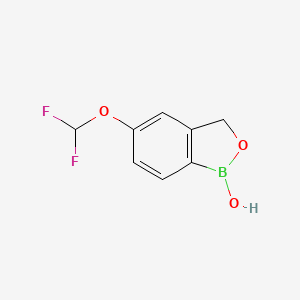

5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol

Beschreibung

5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol is a benzoxaborole derivative characterized by a difluoromethoxy (-OCHF₂) substituent at the 5-position of the benzoxaborole core. Benzoxaboroles are boron-containing heterocyclic compounds with a unique six-membered ring structure combining oxygen and boron atoms. The presence of electron-deficient boron centers and electron-withdrawing substituents, such as fluorine or difluoromethoxy groups, enhances their biological activity by facilitating interactions with target enzymes or receptors.

Eigenschaften

Molekularformel |

C8H7BF2O3 |

|---|---|

Molekulargewicht |

199.95 g/mol |

IUPAC-Name |

5-(difluoromethoxy)-1-hydroxy-3H-2,1-benzoxaborole |

InChI |

InChI=1S/C8H7BF2O3/c10-8(11)14-6-1-2-7-5(3-6)4-13-9(7)12/h1-3,8,12H,4H2 |

InChI-Schlüssel |

FOASSDYAENILFX-UHFFFAOYSA-N |

Kanonische SMILES |

B1(C2=C(CO1)C=C(C=C2)OC(F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves two key components:

- Construction of the benzoxaborole ring system (1,3-dihydro-2,1-benzoxaborol-1-ol core)

- Introduction of the difluoromethoxy (-OCHF2) substituent at the 5-position of the aromatic ring

The benzoxaborole core is generally synthesized via lithiation of appropriately substituted aryl precursors followed by boronation, while the difluoromethoxy group is introduced either by direct substitution or via precursor intermediates such as difluoromethoxy-substituted anilines or diamines.

Stepwise Synthetic Routes

Synthesis of Benzoxaborole Core

A representative preparation of benzoxaborole derivatives, closely related to the target compound, involves the following steps:

Starting Material: 2-Bromo-5-fluorobenzaldehyde or related halogenated benzaldehydes are used as starting points.

Acetal Formation: Reaction with trimethoxymethane in methanol under acid catalysis (e.g., concentrated H2SO4) to form dimethoxymethyl derivatives.

Lithiation and Boronation: Treatment with n-butyllithium at low temperatures (-78°C) to generate aryllithium intermediates, followed by reaction with triethyl borate to install the boronic acid functionality.

Reduction: Sodium borohydride reduction of the boronic acid aldehyde intermediates to yield the benzoxaborole ring system with a hydroxyl group at the boron center.

This method yields benzoxaborole derivatives such as 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole with yields around 50% in the final steps.

Introduction of Difluoromethoxy Group

The difluoromethoxy substituent is introduced via:

Reaction of 4-(difluoromethoxy)benzene-1,2-diamine with carbon disulfide and KOH in ethanol to form 5-(difluoromethoxy)-1H-benzimidazole-2-thiol intermediates.

Subsequent functionalization steps involve acetamide derivative formation and coupling reactions to incorporate the difluoromethoxy moiety onto heterocyclic frameworks.

Although this example is for benzimidazole derivatives, similar principles apply for benzoxaborole derivatives, where difluoromethoxy-substituted aromatic precursors are used before cyclization to benzoxaborole.

Direct Synthesis of this compound

While explicit stepwise procedures for this exact compound are limited in the literature, patent literature and chemical supplier data indicate:

Use of difluoromethoxy-substituted phenyl precursors undergoing lithiation and boronation as in the benzoxaborole core synthesis.

Purification via recrystallization or chromatography.

Yields vary depending on reaction conditions but are typically moderate (around 14-51%) depending on the step and scale.

Reaction Conditions and Yields

Summary Table of Key Preparation Steps

Analyse Chemischer Reaktionen

Types of Reactions

5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often altering the boron-oxygen bond.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

Oxidation Products: Boronic acids, boronates, or other oxidized derivatives.

Reduction Products: Reduced forms of the benzoxaborole ring.

Substitution Products: Compounds with various functional groups replacing the difluoromethoxy group.

Wissenschaftliche Forschungsanwendungen

5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol is a benzoxaborole compound with a boron atom integrated into a heterocyclic ring. It has applications in scientific research, including medicinal chemistry, materials science, and biological studies.

Scientific Research Applications

- Medicinal Chemistry this compound is explored as a therapeutic agent because of its boron-containing structure, which allows it to interact with biological targets in unique ways.

- Materials Science This compound is used in the development of advanced materials, such as polymers and composites, because of its stability and reactivity.

- Biological Studies Researchers study the interactions of this compound with enzymes and proteins to understand its biological activity and potential as a drug candidate.

- Industrial Applications It is used in the synthesis of other complex molecules and as a catalyst in various chemical reactions.

This compound can undergo oxidation, reduction, and substitution reactions:

- Oxidation The compound can be oxidized to form boronic acids or other oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

- Reduction Reduction reactions can convert the compound into its reduced forms using reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

- Substitution The difluoromethoxy group can be substituted with other functional groups under appropriate conditions using halogenating agents, nucleophiles, or electrophiles.

Wirkmechanismus

The mechanism by which 5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol exerts its effects involves:

Molecular Targets: The compound can interact with enzymes, proteins, and other biological macromolecules, often forming reversible covalent bonds with active sites.

Pathways Involved: It may inhibit or activate specific biochemical pathways, depending on the target and the nature of the interaction. For example, it can inhibit enzyme activity by binding to the catalytic site or modulate signaling pathways by interacting with receptor proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Benzoxaboroles exhibit significant variation in biological activity and physicochemical properties depending on substituent type and position. Below is a detailed comparison of 5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol with structurally related analogs:

Table 1: Structural and Functional Comparison of Benzoxaboroles

*Calculated molecular weight based on formula.

Key Comparative Insights

Electronic Effects: The difluoromethoxy group (-OCHF₂) is more electron-withdrawing than -F or -Cl due to the inductive effects of two fluorine atoms. Tavaborole (-F substituent) demonstrates strong antifungal activity due to its optimal balance of electron deficiency and molecular size .

Lipophilicity and Solubility: The difluoromethoxy group increases lipophilicity compared to -F or -OCH₃, which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity: Tavaborole’s clinical success highlights the importance of small, electronegative substituents for antifungal efficacy. Bulkier groups (e.g., -OCH₂C₆H₅) may sterically hinder target binding .

Synthetic Accessibility :

Q & A

Q. What are the critical parameters to optimize the synthesis of 5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol?

Key factors include:

- Temperature control : Maintaining −78°C during n-BuLi addition to prevent side reactions .

- Stoichiometry : Using equimolar ratios of 2-bromo-5-fluorobenzaldehyde and trimethoxymethane to ensure complete conversion .

- pH adjustment : Neutralizing the reaction mixture to pH ≈ 3 post-borylation to precipitate intermediates .

- Reduction conditions : Employing excess NaBH₄ and extended reaction times (3 days) to maximize yields .

Q. What purification methods are effective for isolating this compound?

- Recrystallization : Hot water is used to isolate intermediates (e.g., 4-fluoro-2-formylphenylboronic acid) with 49% yield .

- Solvent extraction : Diethyl ether is employed to separate organic layers during boronate ester formation .

Q. What spectroscopic techniques confirm the structure of benzoxaboroles?

- Multinuclear NMR : ¹H, ¹⁹F, and ¹¹B NMR validate substituent positions and boron coordination (e.g., δ¹¹B = 32.0 ppm in (CD₃)₂CO) .

- Melting point analysis : Sharp melting points (135–136°C) confirm purity .

Q. What safety protocols are essential when handling reactive intermediates in benzoxaborole synthesis?

- Inert atmosphere : Use argon flow during Grignard-like reactions to prevent moisture/oxygen interference .

- Low-temperature techniques : Dry ice/acetone baths for exothermic steps (e.g., n-BuLi addition) .

Advanced Research Questions

Q. How can hydrogen bonding interactions in the crystal structure of benzoxaboroles be analyzed?

- X-ray crystallography : Refinement using riding models for H-atoms and hydrogen-bond graph-set descriptors (e.g., dimer formation via O–H···O interactions) .

- Difference maps : Locate labile protons (e.g., H2 bonded to O2) for accurate hydrogen-bond network modeling .

Q. What strategies can modify the benzoxaborole scaffold to enhance biological activity?

- Substituent introduction : Adding morpholine via Schiff base formation (e.g., 97% yield for 3-morpholinyl derivatives) .

- Halogenation : Bromine or fluorine substitution alters electronic properties, as seen in analogs with cytochrome P450 inhibition .

Q. How does the difluoromethoxy group influence the compound’s reactivity and bioactivity?

- Electronic effects : The electron-withdrawing nature of difluoromethoxy enhances electrophilicity at the boron center, impacting enzyme inhibition .

- Metabolic stability : Fluorine substituents reduce oxidative degradation, as observed in analogs with prolonged biological half-lives .

Q. How to resolve contradictions in reported synthetic yields of benzoxaborole derivatives?

- Variable optimization : Adjusting reaction time (e.g., 1 hour vs. 3 days for NaBH₄ reduction) .

- Purity of reagents : Impurities in starting materials (e.g., 2-bromo-5-fluorobenzaldehyde) can reduce yields by 10–20% .

Q. What computational methods predict the biological targets of benzoxaboroles?

Q. How to troubleshoot low yields in the reduction step of benzoxaborole synthesis?

- Excess reductant : Use 1.2 equivalents of NaBH₄ to ensure complete aldehyde-to-alcohol conversion .

- Extended reaction time : Prolong mixing to 72 hours for sluggish reductions (51% yield achieved) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.